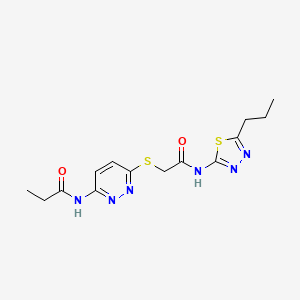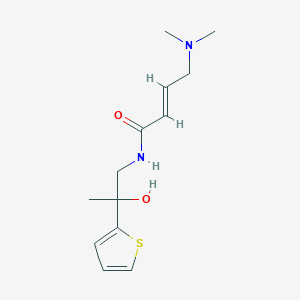![molecular formula C18H24N2O5 B2525118 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 1351620-82-0](/img/structure/B2525118.png)
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can yield a variety of structurally related compounds. In the first paper, the authors describe the synthesis of several hexahydrocarbazole and hexahydrodibenzoxazepine derivatives starting from N-benzoyl-2-(cyclohex-2-en-1-yl)aniline. The reaction with molecular oxygen in the presence of NaHCO3 leads to the formation of N-benzoyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole. Further isomerization and reactions with molecular bromine and N-bromosuccinimide (NBS) yield additional compounds, including a hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide and a hexahydrodibenzo[d,f][1,3]oxazepine derivative .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of 2-acylcyclohexane-1,3-diones and their alkali metal salts through NMR spectroscopy and computational DFT studies. The authors report on the equilibrium between different tautomers of these compounds, with an endo-tautomer being predominant. The molecular structures in solution were optimized using the DFT method, and the NMR parameters were calculated theoretically. These findings are crucial for understanding the behavior of these molecules in different environments and can be related to the structural analysis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide, as they provide a basis for predicting the behavior of similar cyclic and acyclic amides .
Chemical Reactions Analysis
The chemical reactivity of the compounds described in the first paper is influenced by the presence of activating and deactivating groups on the aromatic ring, as well as the steric hindrance provided by the cyclohexyl group. The reactions with molecular oxygen and bromine indicate the potential for these compounds to undergo further functionalization. The formation of the iodide and bromide derivatives suggests that the parent compound, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide, may also exhibit reactivity towards halogenation and other electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds can be inferred from their molecular structure and the results of NMR and DFT studies. For instance, the solvation effects observed in the NMR spectra of the alkali metal salts of 2-acylcyclohexane-1,3-diones suggest that similar solvation phenomena could be expected for N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide. The planarity of the atoms bonded to the carbonyl carbons and the estimated activation free energy for the rotation of the formyl group provide additional information on the dynamic behavior of these molecules in solution .
Applications De Recherche Scientifique
Enantioselective Synthesis
A study detailed the enantioselective α-benzoyloxylation of ketones promoted by a primary amine catalyst, demonstrating a method for obtaining protected α-hydroxy carbonyl compounds with high yield and enantioselectivity. This process involved cyclohexanones, which is relevant due to the cyclohexyl structural motif in the compound of interest (M. S. Jadhav et al., 2012).
Novel Heterocyclic Compounds
Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing the versatile applications of heterocyclic compounds in chemistry (M. Sañudo et al., 2006).
NMR and DFT Studies on Cyclohexane Diones
An investigation utilized 1H and 13C NMR alongside DFT studies to explore the structure of 2-acylcyclohexane-1,3-diones and their alkali metal salts in solution, which could provide insight into the physicochemical properties of structurally related compounds (P. Szczeciński et al., 2006).
Photophysical Properties of Dioxins
A study on chlorinated dibenzo-p-dioxins, which share the dioxin moiety with the compound of interest, discussed their potent induction of enzymes in chick embryo liver, highlighting the significant biological activities that dioxin structures can exhibit (A. Poland & E. Glover, 1973).
Electrical Conductivity of Copper Complexes
Research into the solid-state electrical conductivity properties of copper complexes of novel oxime compounds containing the oxolane ring provides an example of the potential for creating materials with semiconducting properties, which might be relevant for applications in electronics (Y. Aydogdu et al., 2003).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Further studies could be conducted to determine the biological activity of this compound, its mechanism of action, and its physical and chemical properties. Additionally, synthetic methods could be developed or optimized for its production.
Please note that this is a general analysis based on the structure of the compound and related compounds. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-14(12-4-2-1-3-5-12)11-19-17(22)18(23)20-13-6-7-15-16(10-13)25-9-8-24-15/h6-7,10,12,14,21H,1-5,8-9,11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGBXFLHHLTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

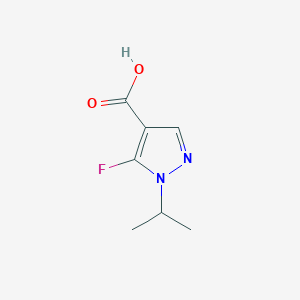
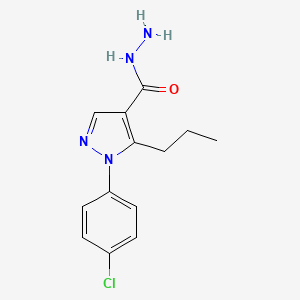
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
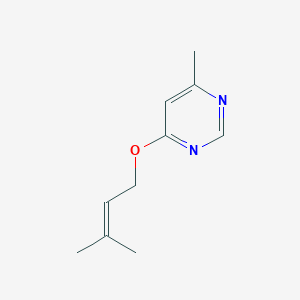
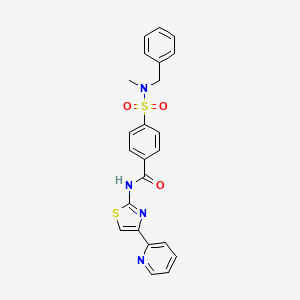
![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)
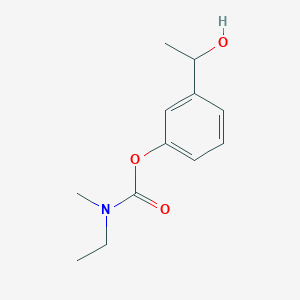
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)
